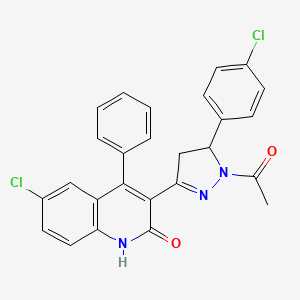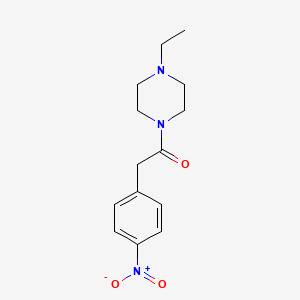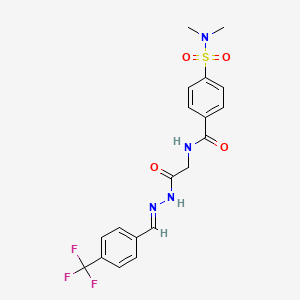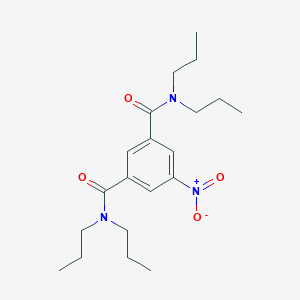![molecular formula C15H20Cl3N3 B2913131 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2059948-55-7](/img/structure/B2913131.png)
1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, halogenation, and subsequent salt formation. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is C₁₆H₁₈Cl₂N₂ . Its structural formula depicts a fused pyrazole and azepine ring system, with the chlorophenyl group attached to one of the nitrogen atoms. The dihydrochloride salt form ensures water solubility and stability .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound of interest in various fields of chemistry and pharmacology due to its complex structure and potential biological activities. The compound's synthesis involves regioselective assembly processes and can serve as an antagonist for specific receptors, which is significant for developing pharmacological agents. For instance, a study by Dvorak et al. (2021) outlines a regioselective assembly method for creating fused pyrazole-azepine heterocycles, emphasizing the synthesis of related compounds and their roles as antagonists, which could be indicative of the applications of the compound (Dvorak, Liang, Mani, & Carruthers, 2021).
Potential Applications in Material Science
Compounds similar to 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride might also find applications in material science, especially in the synthesis of novel materials with specific optical or electrical properties. For example, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, as discussed by Kendre, Landge, & Bhusare (2015), suggests that modifications of the core structure could lead to materials with unique antimicrobial and anti-inflammatory properties, which could be extrapolated to the applications of the subject compound in creating materials or agents with specific biological activities (Kendre, Landge, & Bhusare, 2015).
Exploration in Catalysis
The structural uniqueness of 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride opens up possibilities for its use in catalysis, particularly in reactions requiring specific organic catalysts. Soriano et al. (2009) discuss the synthesis and characterization of Ru(arene) complexes with bispyrazolylazines, highlighting the role of such complexes in catalytic hydrogen transfer of ketones. This research area could be relevant for exploring the catalytic applications of the compound in organic synthesis, suggesting its potential utility in facilitating or enhancing chemical reactions (Soriano, Jalón, Manzano, & Maestro, 2009).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMFVYDAKMNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3Cl)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)
![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)


